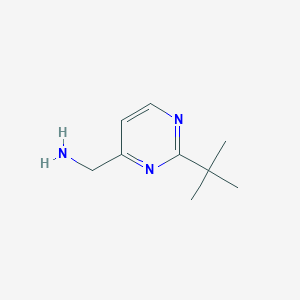
1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one
Overview
Description
1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one, also known as PPBP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. PPBP is a member of the piperazinone family, which is a class of compounds that is known for its ability to interact with biological systems. PPBP has been studied for its potential to act as an inhibitor of various enzymes, as well as for its ability to act as a ligand for various proteins. We will also discuss the potential future directions for PPBP research.
Scientific Research Applications
Arylpiperazine Derivatives: A Clinical Application Overview
Arylpiperazine derivatives have made significant strides in clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive metabolism, leading to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, although their complete spectrum of interactions with neurotransmitter receptors remains partially unexplored. The widespread distribution in tissues, including the brain, highlights their potential in targeting central nervous system disorders. However, individual variability in metabolism underscores the need for personalized treatment approaches (Caccia, 2007).
Chemical Complexity and Biological Activity
The chemical and biological diversity of arylpiperazine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, presents a fascinating area of study. These compounds exhibit a range of properties, including spectroscopic characteristics, structures, magnetic properties, and biological activities, making them promising candidates for various applications in chemistry and biology. The review by Boča, Jameson, and Linert (2011) identifies potential areas for future research, including unknown analogues that may hold significant therapeutic value (Boča, Jameson, & Linert, 2011).
Macozinone: A Case Study in Tuberculosis Treatment
Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, is currently under clinical evaluation for treating tuberculosis (TB). This compound targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall. Early clinical studies indicate promising developments toward more efficient TB drug regimens, showcasing the therapeutic potential of piperazine derivatives in infectious disease treatment (Makarov & Mikušová, 2020).
properties
IUPAC Name |
1-propyl-3-[(3-pyridin-3-ylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-10-22-11-9-21-18(19(22)23)13-15-5-3-6-16(12-15)17-7-4-8-20-14-17/h3-8,12,14,18,21H,2,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZSTCCOWSUTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)

![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)